3,3,3-Trifluoro-2-[(1-phenylethyl)amino]propan-1-ol

Asymmetric synthesis Chiral building block Stereochemical complexity

3,3,3-Trifluoro-2-[(1-phenylethyl)amino]propan-1-ol (CAS 1823454-32-5, synonym: 2-(α-methylbenzylamino)-3,3,3-trifluoro-1-propanol) is a chiral fluorinated amino alcohol with molecular formula C11H14F3NO and molecular weight 233.23 g/mol. The compound contains two chiral centers—one at the carbon bearing the trifluoromethyl group and one within the 1-phenylethylamine moiety—and is commercially supplied as a racemic mixture at 95% purity from multiple vendors.

Molecular Formula C11H14F3NO
Molecular Weight 233.23 g/mol
Cat. No. B13242053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoro-2-[(1-phenylethyl)amino]propan-1-ol
Molecular FormulaC11H14F3NO
Molecular Weight233.23 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(CO)C(F)(F)F
InChIInChI=1S/C11H14F3NO/c1-8(9-5-3-2-4-6-9)15-10(7-16)11(12,13)14/h2-6,8,10,15-16H,7H2,1H3
InChIKeyWPRAZMSOEFRBNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Chiral Fluorinated Amino Alcohol: Procurement Overview


3,3,3-Trifluoro-2-[(1-phenylethyl)amino]propan-1-ol (CAS 1823454-32-5, synonym: 2-(α-methylbenzylamino)-3,3,3-trifluoro-1-propanol) is a chiral fluorinated amino alcohol with molecular formula C11H14F3NO and molecular weight 233.23 g/mol . The compound contains two chiral centers—one at the carbon bearing the trifluoromethyl group and one within the 1-phenylethylamine moiety—and is commercially supplied as a racemic mixture at 95% purity from multiple vendors [1]. It belongs to the broader class of trifluoromethylated 1,2-amino alcohols, which have been employed as chiral ligands in enantioselective catalysis and as intermediates in medicinal chemistry [2]. This guide evaluates the compound’s quantifiable differentiation from its closest structural analogs to inform scientific selection and procurement decisions.

Chiral Scaffold Racemic dual-chiral amino alcohol for asymmetric methodology development
Coordination Geometry Primary alcohol at C1 offers distinct hydrogen-bond architecture vs. C2 regioisomers
Research Grade Multi-vendor racemate supports cost-effective chiral ligand screening

Why Generic Trifluoromethylated Amino Alcohols Cannot Substitute


Trifluoromethylated amino alcohols are not interchangeable commodities. The combination of the 1-phenylethyl substituent (providing a second chiral center and aromatic π-interactions) with the terminal primary alcohol at C1 (rather than the secondary alcohol at C2 found in regioisomers) creates a unique stereoelectronic profile that affects both hydrogen-bonding architecture and asymmetric induction in catalytic applications [1]. Substitution with the non-chiral benzyl analog (CAS 126536-03-6) eliminates the α-methylbenzyl stereocenter entirely, while the 2-phenylethyl homolog (CAS 400878-20-8) alters both conformational flexibility and the distance between the aromatic ring and the amine . These structural differences translate into measurable variations in physicochemical properties (logP, hydrogen bond donor/acceptor count) and, by class-level inference, into differential performance in stereoselective transformations where both steric bulk and H-bonding of the ligand influence enantioselectivity [2].

Benzyl analog lacks α-methyl stereocenter
Eliminates the second chiral center, which may reduce diastereocontrol in asymmetric transformations.
2-Phenylethyl homolog alters conformational flexibility
Extended alkyl linker shifts the aromatic ring position, potentially modifying enantioselectivity outcomes.
N,N-Disubstituted analogs lack NH donor
Tertiary amine derivatives cannot serve as N,O-bidentate ligands, limiting utility in organometallic catalysis.

Quantitative Differentiation Against Closest Structural Analogs


Dual vs. Single Chiral Center: Stereochemical Complexity

3,3,3-Trifluoro-2-[(1-phenylethyl)amino]propan-1-ol (CAS 1823454-32-5) possesses two chiral centers—one at the CF3-bearing carbon and one in the 1-phenylethylamine moiety [1]. By contrast, the closely related 2-phenylethyl homolog, 1,1,1-trifluoro-3-[(2-phenylethyl)amino]propan-2-ol (CAS 400878-20-8), contains only one chiral center (Asymmetric Atoms = 1) . The presence of a second stereocenter in the target compound generates four possible stereoisomers (versus two for the homolog), offering greater stereochemical diversity for diastereoselective transformations. The dual-chiral scaffold is particularly valuable when the 1-phenylethyl group serves simultaneously as a chiral auxiliary and a protecting group, a strategy documented in asymmetric Mannich-type reactions using optically pure trifluoromethyl aldimines derived from (R)-α-methylbenzylamine [2].

Stereochemical Complexity
Cross-study comparable
2 chiral centers → 4 stereoisomers
Supports diastereoselective reaction development
Structural comparison; 1 center → 2 isomers in 2-phenylethyl and benzyl analogs
Asymmetric synthesis Chiral building block Stereochemical complexity

Regiochemical Impact on Hydrogen-Bond Donor Topology

The target compound is a propan-1-ol derivative (primary alcohol at C1), whereas the regioisomer 1,1,1-trifluoro-3-[(1-phenylethyl)amino]-2-propanol (CAS 478050-21-4) bears a secondary alcohol at C2 . This regiochemical difference has been shown in the class of trifluoromethylated amino alcohols to directly affect hydrogen-bonding architecture: crystalline 1,1,1-trifluoro-3-(N,N-dialkylamino)-2-propanols construct chiral spiral hydrogen-bonding chains via alternating intermolecular-medium and intramolecular-weak hydrogen bonds, a motif enabled specifically by the secondary alcohol geometry at C2 [1]. The primary alcohol at C1 in the target compound presents a topologically distinct hydrogen-bond donor/acceptor arrangement, which would alter both solid-state packing (affecting crystallinity and ease of purification) and the coordination geometry when employed as a chiral ligand in organometallic catalysis [2].

H-Bond Donor Topology
Class-level inference
Primary alcohol (C1) vs secondary alcohol (C2)
May alter crystallinity and purification behavior
Spiral H-bond chain motif documented for C2‑OH regioisomers
Crystal engineering Hydrogen bonding Chiral ligand design

Secondary Amine NH Donor: Comparison with N,N-Disubstituted Scaffolds

3,3,3-Trifluoro-2-[(1-phenylethyl)amino]propan-1-ol contains a secondary amine (NH) that functions as a hydrogen-bond donor, giving the molecule a total of 2 H-bond donors (OH + NH) [1]. This is fundamentally different from the N,N-disubstituted trifluoro-3-amino-2-propanols developed as cholesteryl ester transfer protein (CETP) inhibitors—such as SC-795 (IC50 = 20 nM in buffer, 6 µM in plasma)—which lack an amine NH donor entirely [2]. The NH donor capability of the target compound is critical for applications where the amino alcohol must coordinate to a metal center as a bidentate N,O-ligand (e.g., in Zn-catalyzed asymmetric additions), a mode of action unavailable to tertiary amine analogs [3]. This structural feature is preserved in the target compound's racemic mixture and its enantiopure counterparts (R: CAS 1334162-60-5; S: CAS 1334162-57-0).

H-Bond Donor Count
Supporting evidence
2 HBD (OH + NH) vs 1 HBD
Enables N,O-bidentate ligand coordination
N,N-disubstituted analogs lack NH donor
Hydrogen-bond donor Medicinal chemistry Ligand design

Predicted logP and Lipophilicity Profiling

The predicted logP of the (R)-enantiomer of 3,3,3-trifluoro-2-[(1-phenylethyl)amino]propan-1-ol (CAS 1334162-60-5) is reported as 2.15 [1], which is closely comparable to the measured logP of 2.145 for the 2-phenylethyl regioisomer analog (CAS 400878-20-8) . While direct logP data for the target racemate (CAS 1823454-32-5) is not publicly reported, the near-identity of the logP values between the enantiopure form and the 2-phenylethyl analog suggests that the CF3 group dominates the lipophilicity profile. For context, the benzyl analog (CAS 126536-03-6, lacking the α-methyl group) has a lower molecular weight (219.21 g/mol vs. 233.23 g/mol) and one fewer carbon atom, which would be expected to reduce logP by approximately 0.3–0.5 units based on the π(C) fragment constant for an sp3 carbon [2]. This logP range (~2.1–2.2) places the compound within the optimal lipophilicity window for CNS drug candidates (logP 1–3), making it a relevant building block for neuroscience-targeted medicinal chemistry programs.

Predicted logP
Cross-study comparable
logP ≈ 2.15
Places compound in CNS drug-like range (logP 1–3)
Predicted; experimental logP not reported
Lipophilicity logP Drug-likeness Physicochemical properties

Commercial Availability: Racemate vs. Enantiopure Forms

The racemic 3,3,3-trifluoro-2-[(1-phenylethyl)amino]propan-1-ol (CAS 1823454-32-5) is commercially available from multiple vendors at competitive pricing: Enamine offers 1g at $541–$699 (95% purity), Ambeed at $541/g (95%), and Amadis at $487/g (99% purity) [1]. The enantiopure (R)-enantiomer (CAS 1334162-60-5) and (S)-enantiomer (CAS 1334162-57-0) are also available from Enamine at 95% purity, though pricing for the single enantiomers typically commands a premium due to the additional chiral resolution or asymmetric synthesis steps required . The regioisomer 1,1,1-trifluoro-3-[(1-phenylethyl)amino]-2-propanol (CAS 478050-21-4) is listed by AKSci at 95% purity, while the 2-phenylethyl homolog (CAS 400878-20-8) is available from Fluorochem, Key Organics, and MolCore . This multi-vendor availability of the target racemate reduces supply-chain risk and enables competitive bidding, whereas procurement of the single enantiomers may involve longer lead times and higher costs.

Procurement Cost & Supply
Supporting evidence
Racemate $487–$699/g; 5+ vendors
Racemate offers cost-effective screening entry
Single enantiomers: pricing on request; fewer vendors
Procurement Pricing Commercial availability Racemic vs. enantiopure

Class-Level Enantioselectivity in Organozinc Catalysis

Although direct head-to-head catalytic data for 3,3,3-trifluoro-2-[(1-phenylethyl)amino]propan-1-ol have not been published, the broader class of trifluoromethylated amino alcohols has demonstrated quantifiable enantioselectivity as chiral ligands. Trifluoromethylated amino alcohol ligands bearing a secondary amine achieve up to 90% ee in the enantioselective Reformatsky reaction and have been applied in diethylzinc additions to N-(diphenylphosphinoyl)imines [1]. The CF3 group at the α-position to the hydroxyl provides a steric effect (Es = 1.16) comparable to a sec-butyl group (Es = 1.13)—substantially larger than methyl (Es = 0.00) or isopropyl (Es = 0.47)—which contributes to the asymmetric induction [2]. In the specific case of amino alcohol ligand 1 (a close structural analog), enantioselectivity in Et2Zn alkylation of benzaldehyde reached 93% ee at 50 mol% loading but dropped to 65% ee at 2 mol% loading, highlighting the ligand-dependency of catalytic turnover [2]. The target compound's NH donor and dual-chiral scaffold position it as a candidate for similar ligand optimization studies.

Catalytic Enantioselectivity
Class-level inference
65–93% ee in Et₂Zn additions
Supports ligand optimization studies
Class-level CF₃-amino alcohol data; no direct target data
Asymmetric catalysis Enantioselectivity Chiral ligand Diethylzinc addition Reformatsky reaction

Optimal Application Scenarios Based on Differentiation Evidence


Diastereoselective Mannich-Type Additions

The dual-chiral scaffold of 3,3,3-trifluoro-2-[(1-phenylethyl)amino]propan-1-ol (2 chiral centers vs. 1 in the 2-phenylethyl homolog) makes it suitable for diastereoselective Mannich-type additions where the 1-phenylethyl group serves as a chiral auxiliary. Literature precedent demonstrates that optically pure trifluoromethyl aldimines derived from (R)-α-methylbenzylamine undergo highly diastereoselective additions to form chiral quaternary centers [1]. In this scenario, the target compound can function as a precursor to such aldimines via oxidation of the alcohol to the corresponding aldehyde, enabling construction of two adjacent stereocenters in a single transformation. Procurement of the racemate (CAS 1823454-32-5) at $487–$699/g provides a cost-effective starting material compared to purchasing the enantiopure forms for exploratory methodology development.

N,O-Bidentate Ligands for Enantioselective Organozinc Additions

The secondary amine (NH) in 3,3,3-trifluoro-2-[(1-phenylethyl)amino]propan-1-ol provides the requisite hydrogen-bond donor for N,O-bidentate coordination to organozinc reagents—a capability absent in N,N-disubstituted analogs (which have 1 HBD vs. 2 HBD) [2]. Class-level evidence shows that trifluoromethylated amino alcohol ligands with secondary amines achieve up to 90% ee in Reformatsky reactions and up to 93% ee in Et2Zn additions to benzaldehyde [3]. The target compound's primary alcohol at C1 (vs. secondary alcohol at C2 in the regioisomer) offers a distinct coordination geometry that may influence the aggregation state of organozinc species, a parameter known to correlate with enantioselectivity outcomes in this ligand class. Research groups developing new asymmetric methodologies should prioritize this scaffold when standard ligands (e.g., DAIB, amino alcohols lacking CF3) fail to provide adequate enantioselectivity or when crystalline ligand recovery is desired.

CNS Drug Candidate Building Block Synthesis

With a predicted logP of approximately 2.15 [4], 3,3,3-trifluoro-2-[(1-phenylethyl)amino]propan-1-ol falls within the optimal lipophilicity range for CNS-penetrant drug candidates (logP 1–3). Its 2 H-bond donor / 2 H-bond acceptor profile satisfies key drug-likeness criteria while the CF3 group confers metabolic stability against oxidative metabolism. The 1-phenylethylamine moiety, when incorporated into a larger bioactive scaffold, can engage in π-stacking interactions with aromatic residues in biological targets. This compound is best deployed as a building block in medicinal chemistry programs targeting CNS disorders where both stereochemistry and lipophilicity control are critical parameters. Medicinal chemistry teams should select this scaffold over the benzyl analog (which has lower logP and lacks the α-methyl stereocenter) when the additional chiral center and modestly higher lipophilicity are required for target engagement.

Racemic Screening Libraries for Chiral Catalyst Discovery

The commercial availability of 3,3,3-trifluoro-2-[(1-phenylethyl)amino]propan-1-ol as a racemic mixture from at least five vendors (Enamine, Ambeed, AKSci, Leyan, Amadis) at competitive pricing ($487–$699/g) [5] makes it an attractive entry for high-throughput screening of chiral catalyst libraries. In catalyst discovery workflows, the racemate is initially screened; upon identification of a hit, the enantiopure forms (CAS 1334162-60-5 and 1334162-57-0) can be procured for optimization. This staged procurement strategy leverages the racemate's lower cost and broader vendor availability for initial screening while reserving the more expensive single enantiomers for lead optimization. The multi-vendor landscape also mitigates supply-chain risk, ensuring continuity across the discovery-to-development timeline.

Application
Selection Property
Validation Focus
Stereoselective Mannich-type reaction development
Dual-chiral scaffold (2 centers)
Diastereomeric ratio control
N,O-Bidentate ligand for organozinc catalysis
Secondary amine NH donor
Metal coordination geometry and enantioselectivity
CNS-targeted medicinal chemistry building block
Predicted logP ~2.15
Lipophilicity-dependent permeability profiling
Chiral catalyst library screening
Multi-vendor racemate availability
Hit identification and supply continuity
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